molecular formula C10H22N2O2 B7726198 2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol

2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol

Cat. No.: B7726198
M. Wt: 202.29 g/mol
InChI Key: POXFSCLMTZVDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol typically involves the reaction of piperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the piperidine ring, resulting in the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-methanol
  • **2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-propanol
  • **2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-butanol

Uniqueness

2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)piperidin-4-yl]methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c13-7-3-11-9-10-1-4-12(5-2-10)6-8-14/h10-11,13-14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFSCLMTZVDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNCCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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